An In-depth Technical Guide to Ethyl 2-(4-bromo-2-fluorophenyl)acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-(4-bromo-2-fluorophenyl)acetate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-(4-bromo-2-fluorophenyl)acetate, a key building block in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, established synthetic protocols, reactivity profile, and significant applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile reagent.
Core Chemical Identity and Physicochemical Properties
Ethyl 2-(4-bromo-2-fluorophenyl)acetate is a substituted phenylacetate ester. The strategic placement of bromo and fluoro groups on the phenyl ring imparts unique reactivity and makes it a valuable precursor for a wide range of complex molecules.
Table 1: Physicochemical Properties of Ethyl 2-(4-bromo-2-fluorophenyl)acetate
| Property | Value | Source |
| CAS Number | 107042-23-3 (This is a related isomer, specific data for the 2-fluoro isomer is sparse) | General Chemical Supplier Data |
| Molecular Formula | C₁₀H₁₀BrFO₂ | [1] |
| Molecular Weight | 261.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 120-130 °C at 5 mmHg | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like alcohol, benzene, and ether. | [2] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated area in an airtight container. | [1][2] |
Synthesis and Mechanistic Considerations
The synthesis of halogenated phenylacetic acid esters is a well-established field in organic chemistry. While multiple pathways exist, a common and reliable method involves the direct bromination of a corresponding phenylacetate precursor. The following protocol is based on analogous preparations of similar compounds.[3][4]
Synthetic Workflow: Bromination of Ethyl 2-(2-fluorophenyl)acetate
The synthesis hinges on the free-radical bromination of the benzylic position of the starting ester. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Its selection is based on its ability to provide a low, steady concentration of bromine radicals upon initiation, which minimizes side reactions such as aromatic bromination. A radical initiator like azobisisobutyronitrile (AIBN) or, in some cases, initiation via UV light or heat is required to start the chain reaction.
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
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Step 1: Reagent Preparation: To a solution of Ethyl 2-(2-fluorophenyl)acetate in an anhydrous solvent such as carbon tetrachloride, add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Step 2: Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Step 3: Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Step 4: Extraction and Drying: The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to remove any remaining bromine), water, and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Step 5: Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure Ethyl 2-(4-bromo-2-fluorophenyl)acetate.
Chemical Reactivity and Synthetic Utility
The utility of Ethyl 2-(4-bromo-2-fluorophenyl)acetate as a synthetic intermediate stems from its distinct reactive sites:
-
The Aryl Bromide: This is the primary site for cross-coupling reactions. The C-Br bond can be readily activated by palladium, nickel, or copper catalysts to form new carbon-carbon or carbon-heteroatom bonds. This is crucial for building molecular complexity.
-
The Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or can participate in reactions such as transesterification or aminolysis.
-
The α-Carbon: The protons on the carbon adjacent to the phenyl ring and the ester carbonyl are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile.
The fluorine atom ortho to the acetate substituent exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the acidity of the benzylic protons.
Caption: Key reaction pathways for Ethyl 2-(4-bromo-2-fluorophenyl)acetate.
Applications in Drug Discovery
Halogenated aromatic compounds are privileged structures in medicinal chemistry. The inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a synthetic handle for diversification.
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Scaffold for Bioactive Molecules: This compound is a versatile building block for synthesizing a wide array of biologically active molecules.[1] Its structure is a component of various investigational drugs.
-
EGFR Inhibitors: The 4-fluorophenyl moiety is a key feature in several potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which are used in cancer therapy.[5] Ethyl 2-(4-bromo-2-fluorophenyl)acetate provides a direct route to introduce this important pharmacophore.
-
Endothelin Receptor Antagonists: It has been utilized in the synthesis of potent dual endothelin receptor antagonists, such as Macitentan, which are used to treat conditions like pulmonary arterial hypertension.[6]
-
Intermediates for APIs: It serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), allowing for the efficient creation of complex molecular architectures.[7]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 2-(4-bromo-2-fluorophenyl)acetate. The following is a summary of its hazard profile based on data for structurally similar compounds.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [8][9] |
| H315 | Causes skin irritation. | [8][10] | |
| H319 | Causes serious eye irritation. | [8][10] | |
| H335 | May cause respiratory irritation. | [8][9][10] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | [10] | |
| P280 | Wear protective gloves/eye protection/face protection. | [10] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [10] |
Always consult the full Safety Data Sheet (SDS) from the supplier before use.[11][12][13] Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Spectral Characterization
The structural identity and purity of Ethyl 2-(4-bromo-2-fluorophenyl)acetate are typically confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to confirm the connectivity of atoms and the presence of the fluorine substituent.[14]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.[14][15]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the ester carbonyl (C=O) stretch.[16]
References
-
PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
-
Crystle Chemipharma. (n.d.). Ethyl 2 Bromo Acetate. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY: ETHYL BROMOACETATE. New Jersey Department of Health. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved from [Link]
-
NIST. (n.d.). Ethyl-α-bromophenyl acetate. NIST WebBook. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Retrieved from [Link]
-
Sdfine. (n.d.). 4-bromophenylacetic acid - GHS Safety Data Sheet. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gomaa, H. A. M., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. Dove Medical Press. Retrieved from [Link]
-
El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. MDPI. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. crystlechemipharma.com [crystlechemipharma.com]
- 3. BROMO-(4-FLUORO-PHENYL)-ACETIC ACID ETHYL ESTER | 712-52-7 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1716-83-2|Ethyl 2-(4-bromo-2-fluorophenoxy)acetate|BLD Pharm [bldpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
